![molecular formula C9H8Br2O B1353911 2-Bromo-1-(3-bromophenyl)propan-1-one CAS No. 76650-08-3](/img/structure/B1353911.png)
2-Bromo-1-(3-bromophenyl)propan-1-one
Overview
Description
2-Bromo-1-(3-bromophenyl)propan-1-one is a chemical compound with the molecular formula C9H8Br2O . It has a molecular weight of 291.97 g/mol . The IUPAC name for this compound is 2-bromo-1-(3-bromophenyl)propan-1-one .
Molecular Structure Analysis
The InChI string for 2-Bromo-1-(3-bromophenyl)propan-1-one is InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 . The Canonical SMILES string is CC(C(=O)C1=CC(=CC=C1)Br)Br .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The topological polar surface area is 17.1 Ų .Scientific Research Applications
Synthesis of Hydroxybenzoylphenyl Propanoic Acid Isomers
One of the applications of 2-Bromo-1-(3-bromophenyl)propan-1-one is in the synthesis of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid. These isomers are important intermediates in the production of various pharmaceuticals and agrochemicals .
Synthesis of Methylamino Derivatives
Another application is the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one, which is a compound used in the development of certain medications .
Intermediate for Organic Synthesis
This compound is also used as an important intermediate for raw materials and intermediates used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Benzylic Halide Reactions
In organic chemistry, 2-Bromo-1-(3-bromophenyl)propan-1-one can participate in reactions at the benzylic position, which are crucial for creating a variety of chemical structures. Depending on the substitution pattern, these reactions can follow SN2 or SN1 pathways .
Safety and Hazards
While specific safety and hazard information for 2-Bromo-1-(3-bromophenyl)propan-1-one is not available, similar compounds can pose risks. For example, 2-bromo-1-(3-chlorophenyl)propan-1-one has hazard statements H302, H312, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
Brominated compounds are generally involved in a variety of biochemical processes, including nucleophilic substitution and oxidation .
Pharmacokinetics
The compound’s molecular weight (29197 g/mol) and its insolubility in water suggest that it may have low bioavailability .
Result of Action
Similar brominated compounds have been shown to have various biological activities, including antifungal activity .
properties
IUPAC Name |
2-bromo-1-(3-bromophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYJFIEQBRDBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502920 | |
Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-bromophenyl)propan-1-one | |
CAS RN |
76650-08-3 | |
Record name | 2-Bromo-1-(3-bromophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76650-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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